2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(9-13-4-1-2-5-13)19-11-14-8-15(12-18-10-14)16-6-3-7-21-16/h3,6-8,10,12-13H,1-2,4-5,9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBFYNNBKKJCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction.
Attachment of the cyclopentyl group: This step often involves a substitution reaction where a cyclopentyl halide reacts with a nucleophile.
Formation of the acetamide linkage: This is typically done through an amidation reaction, where an amine reacts with an acyl chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions can be facilitated by using strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide with pharmacopeially documented analogs, focusing on structural motifs, functional groups, and inferred properties.
Table 1: Key Structural Features of Comparable Compounds
Table 2: Physicochemical and Functional Comparisons
| Property | This compound | Ranitidine Complex Nitroacetamide | N-[(2S,3S,5S)-5-Amino-3-hydroxy...acetamide |
|---|---|---|---|
| Lipophilicity | High (cyclopentyl group) | Moderate (dimethylamino, nitro) | Low (polar hydroxy and amino groups) |
| Aromatic Systems | Furan + pyridine | Furan | Diphenylhexane + dimethylphenoxy |
| Electron-Withdrawing Groups | None | Nitro | None |
| Potential Reactivity | Stable (no nitro groups) | Nitro group may degrade under light/heat | Hydroxy/amino groups prone to oxidation |
| Metabolic Susceptibility | Cytochrome P450-mediated oxidation (furan/pyridine) | Nitro reduction, sulphanyl cleavage | Hydroxyl glucuronidation |
Research Findings and Implications
Structural Uniqueness : The pyridine-furan dual heterocyclic system in the target compound distinguishes it from ranitidine analogs (e.g., USP 35 compounds), which primarily feature furan with sulphanyl or nitro groups. This may enhance π-π stacking interactions in biological targets compared to ranitidine derivatives .
Lipophilicity vs. In contrast, ranitidine-related compounds with polar dimethylamino or nitro groups exhibit better solubility but lower bioavailability .
Stability Profile : The absence of nitro or sulphanyl groups in the target compound suggests superior stability under oxidative or photolytic conditions compared to USP 31/35 compounds, which are prone to degradation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide, and how can structural integrity be ensured during synthesis?
- Methodology : Multi-step organic synthesis is typically employed, starting with substitution reactions under alkaline conditions (e.g., coupling cyclopentyl groups with pyridine intermediates) . Subsequent steps may involve condensation reactions using condensing agents (e.g., DCC or EDC) to form the acetamide bond . Purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by techniques like HPLC .
- Key Considerations : Monitor reaction progression using TLC or LC-MS to detect intermediates and minimize by-products .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity of the cyclopentyl, furan, and pyridinylmethyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities if crystallizable .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology : Conduct in vitro assays such as:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .
- Cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity via broth microdilution (MIC determination) .
- Data Interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence scalability?
- Methodology : Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and catalyst loading (e.g., Pd/C for hydrogenation) . Use flow chemistry for exothermic reactions to improve safety and yield . Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps .
- Troubleshooting : Address low yields by varying temperature (e.g., 0–80°C) or protecting reactive groups (e.g., Boc for amines) .
Q. How can computational modeling guide target identification and mechanistic studies?
- Methodology : Perform molecular docking (AutoDock, Glide) to predict binding affinities for targets like kinases or GPCRs . Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to explain reactivity . Molecular dynamics simulations assess stability in biological membranes .
- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Purity Verification : Reanalyze compound batches via HPLC and NMR to exclude impurities (>99% purity required) .
- Assay Standardization : Use consistent cell lines (e.g., ATCC-validated) and control for variables like serum concentration .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What strategies are effective for derivatizing the compound to enhance selectivity or pharmacokinetics?
- Methodology :
- Functionalization : Introduce sulfonyl or trifluoromethyl groups via electrophilic substitution to improve metabolic stability .
- Prodrug Design : Conjugate with ester or peptide linkers for targeted release .
- SAR Studies : Synthesize analogs (e.g., cyclopentyl → cyclohexyl) and profile using SPR or ITC for binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
